Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate

Description

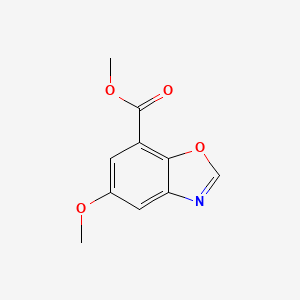

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a methoxy group at position 5 and a methyl ester at position 5. The benzoxazole ring (a fusion of benzene and oxazole) confers aromaticity and stability, while the substituents modulate electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name |

methyl 5-methoxy-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-13-6-3-7(10(12)14-2)9-8(4-6)11-5-15-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEPJHWVIGGFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)N=CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401270604 | |

| Record name | Methyl 5-methoxy-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-16-0 | |

| Record name | Methyl 5-methoxy-7-benzoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methoxy-7-benzoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview

This compound belongs to the benzoxazole family, known for their varied biological properties. Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Antimicrobial Activity : The compound demonstrates inhibitory effects against various pathogens, including Gram-positive and Gram-negative bacteria. It is believed that the presence of electron-withdrawing groups enhances its antimicrobial properties by disrupting bacterial enzyme functions .

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell signaling pathways associated with cell survival and death .

- Anti-inflammatory Effects : Initial findings suggest that it may interact with receptors involved in inflammatory responses, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has been tested against various microbial strains, showing promising results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Pseudomonas aeruginosa | 8 μM |

These results indicate that this compound possesses selective antibacterial properties, particularly against certain Gram-positive strains .

Anticancer Activity

The antiproliferative effects of the compound have been evaluated in various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HCT116 (Colorectal) | 3.7 |

| MCF-7 (Breast) | 1.2 |

| HEK293 (Kidney) | 5.3 |

These values suggest that this compound exhibits strong selective activity against breast cancer cells compared to other cell lines .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on colorectal carcinoma cells. Results indicated a significant reduction in cell viability at concentrations as low as 3.7 μM, with apoptosis confirmed through caspase activation assays .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed its potential as a treatment for infections caused by resistant bacterial strains. In vitro tests demonstrated effective inhibition against Staphylococcus aureus, supporting its application in developing new antimicrobial agents .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Analogues

Key Observations :

- Methoxy vs. Hydroxy: The methoxy group in the title compound enhances lipophilicity compared to the hydroxy analogue (C₉H₇NO₄), improving membrane permeability but reducing aqueous solubility .

- Bromo Substitution: The bromo analogue (C₉H₆BrNO₃) exhibits higher molecular weight and reactivity, making it suitable for cross-coupling reactions in synthesis .

Ring System Variations

Table 2: Impact of Heterocyclic Core Modifications

Key Observations :

- Benzoxazole vs. Benzodithiazine : The benzodithiazine core () introduces sulfonyl groups, increasing electron-withdrawing effects and stability but reducing aromaticity. This may enhance interactions with charged biological targets .

- The non-planar ester group could influence crystallinity and bioavailability .

Bioavailability and Lipophilicity Trends

- Methylation Effects : Methylation of hydroxy groups (e.g., converting 6-hydroxy to 6-methoxy) increases lipophilicity, as observed in uracil derivatives (). This enhances blood-brain barrier penetration but may reduce aqueous solubility .

- Comparative Solubility : The title compound (logP ~1.5 estimated) is less polar than its hydroxy analogue (logP ~0.8) but more lipophilic than sulfonyl-containing benzodithiazines (logP ~2.0) .

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

One common approach involves the reaction of 2-aminophenol derivatives with carbonyl-containing reagents to form benzoxazole intermediates, followed by esterification.

-

- 2-Aminophenol (bearing a methoxy substituent at the 5-position) is reacted with ethyl chloroformate to form a carbamate intermediate.

- This intermediate undergoes cyclization in the presence of a strong base such as sodium hydride to close the benzoxazole ring.

- The resulting carboxylic acid intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield the methyl ester.

-

- Cyclization: Base-catalyzed, typically at room temperature or under reflux depending on the base strength.

- Esterification: Reflux in methanol with catalytic sulfuric acid for several hours.

Yields: Typically moderate to high, depending on reaction optimization.

Acid-Catalyzed Cyclization Using Polyphosphoric Acid (PPA)

-

- Methyl 2-aminobenzoate derivatives with a methoxy substituent at the 5-position are subjected to cyclization in polyphosphoric acid under reflux conditions.

- PPA acts both as a dehydrating agent and catalyst, promoting ring closure to form the benzoxazole core.

-

- Reflux temperature (approx. 100–120 °C) for several hours (4–8 h).

- Work-up involves quenching with water and extraction.

Advantages: High regioselectivity and good yields.

Esterification of Carboxylic Acid Intermediates

- Reagents: Methanol and sulfuric acid or DCC (dicyclohexylcarbodiimide) for coupling.

- Conditions: Reflux in methanol with catalytic sulfuric acid or room temperature coupling with DCC.

- Outcome: Conversion of the carboxylic acid to methyl ester with high purity.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Carbamate Formation | 2-Aminophenol + Ethyl chloroformate | Carbamate intermediate | Room temp, inert atmosphere |

| 2 | Cyclization | Sodium hydride, base-catalyzed | Benzoxazole carboxylic acid intermediate | Reflux or room temp |

| 3 | Esterification | Methanol, H2SO4 (catalyst) | This compound | Reflux, several hours |

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors to control temperature and reaction time precisely, improving yield and purity.

- Automated systems allow for efficient handling of corrosive reagents like sulfuric acid and bases such as sodium hydride.

- Purification typically involves crystallization from methanol or ethanol and chromatographic techniques to ensure >95% purity.

Characterization and Purity Assessment

-

- $$^{1}H$$ NMR confirms the presence of methoxy protons (~3.7–4.0 ppm) and aromatic protons consistent with benzoxazole structure.

- $$^{13}C$$ NMR shows ester carbonyl signals around 168–170 ppm.

-

- High-resolution MS confirms molecular weight and formula.

HPLC:

- Used to assess purity, typically achieving >95% for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Base-catalyzed cyclization | 2-Aminophenol derivative | Ethyl chloroformate, NaH | Room temp to reflux | 70–85 | Multi-step, requires inert atmosphere |

| Acid-catalyzed cyclization (PPA) | Methyl 2-aminobenzoate derivative | Polyphosphoric acid | Reflux (100–120 °C, 4–8 h) | 75–90 | High regioselectivity |

| Esterification | Carboxylic acid intermediate | Methanol, H2SO4 or DCC | Reflux or room temp | 80–95 | Final step for methyl ester formation |

Research Findings and Innovations

- Recent studies emphasize regioselective bromination and substitution at the 5-position to introduce the methoxy group before cyclization, improving selectivity and functional group tolerance.

- Use of green solvents and milder catalysts is being explored to enhance environmental sustainability.

- Continuous flow synthesis and microwave-assisted cyclization have shown promise in reducing reaction times and improving yields.

Q & A

Q. What are the established synthetic routes for Methyl 5-methoxy-1,3-benzoxazole-7-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted 2-aminophenol derivatives and methoxycarbonyl-containing reagents. For example, analogous benzoxazole derivatives (e.g., 5-fluoro or 5-bromo variants) are synthesized via acid-catalyzed cyclization, with the methoxy group introduced through esterification . Key optimization strategies include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves yield .

- Green chemistry : Continuous flow reactors minimize waste and enhance scalability .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C5, ester at C7) and aromatic proton coupling patterns .

- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond angles and torsion angles critical for verifying bicyclic benzoxazole geometry .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Q. What preliminary biological activities are associated with this compound?

Benzoxazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

- Anticancer activity : Methoxy and ester groups enhance interactions with kinase ATP-binding pockets, as seen in fluorinated analogs .

- Antimicrobial assays : Standard MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria guides structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., solubility, lipophilicity) be resolved?

Discrepancies often arise from measurement techniques or sample purity. Strategies include:

- Multi-method validation : Compare HPLC-derived solubility with shake-flask assays .

- Computational modeling : Use tools like COSMO-RS to predict partition coefficients (logP) and validate against experimental data .

- Standardized protocols : Adopt OECD guidelines for lipophilicity measurements to ensure reproducibility .

Q. What strategies enhance bioavailability for therapeutic applications?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions to improve aqueous solubility without compromising activity .

- Formulation engineering : Nanoencapsulation or prodrug designs (e.g., ester hydrolysis in vivo) enhance membrane permeability .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution?

- Methoxy group : The electron-donating methoxy (at C5) deactivates the benzoxazole ring, directing electrophiles to the C7 ester group.

- Chloromethyl analogs : Electrophilic chloromethyl groups (e.g., at C2) undergo SN2 reactions with nucleophiles like amines, enabling derivatization .

- Kinetic studies : Monitor reaction rates via HPLC to quantify substituent effects on reactivity .

Q. What experimental designs assess kinase inhibition potential?

- In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .

- Molecular docking : Leverage crystallographic data (e.g., from SHELX-refined structures) to model binding modes in kinase active sites .

- Selectivity profiling : Screen against kinase panels to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.